molecular formula C20H20N2O4 B8495241 Pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Cat. No. B8495241
M. Wt: 352.4 g/mol
InChI Key: PGWZDHGISKJRPW-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

A mixture of diisopropylamine (3.23 g) and THF (20 mL) was cooled to 0° C., and 1.57 M n-butyllithium/hexane (20.4 mL) was slowly added thereto, followed by stirring at the same temperature for 1 hour. Then, the mixture was cooled to −70° C., and acetophenone (3.84 g) was added dropwise thereto, followed by stirring at the same temperature for 1 hour (reaction liquid 1). Meanwhile, to a suspension of 1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid (2.0 g) in THF (30 mL) was added CDI (1.56 g), followed by stirring at room temperature for 1 hour (reaction liquid 2). The reaction liquid 2 was cooled to −70° C., and the reaction liquid 1 was added dropwise thereto, followed by stirring at the same temperature for 1 hour. Then, the mixture was warmed to 0° C. and then warmed to room temperature. To the reaction liquid was added 0.1 M hydrochloric acid (50 mL), then water and ethyl acetate were added thereto, and the organic phase was separated. The organic phase was washed with water and saturated brine, and then dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10) to obtain pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate (0.93 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
n-butyllithium hexane
Quantity
20.4 mL
Type
reactant
Reaction Step Four
Quantity
3.84 g
Type
reactant
Reaction Step Five
[Compound]
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1.56 g
Type
reactant
Reaction Step Eight
[Compound]
Name
liquid 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
liquid 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)(=[O:21])[CH3:20].[N:28]1[CH:33]=[CH:32][CH:31]=[C:30]([O:34][C:35]([N:37]2[CH2:42][CH2:41][CH:40]([C:43](O)=[O:44])[CH2:39][CH2:38]2)=[O:36])[CH:29]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl>C1COCC1.C(OCC)(=O)C.O>[O:21]=[C:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:20][C:43]([CH:40]1[CH2:41][CH2:42][N:37]([C:35]([O:34][C:30]2[CH:29]=[N:28][CH:33]=[CH:32][CH:31]=2)=[O:36])[CH2:38][CH2:39]1)=[O:44] |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.23 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
n-butyllithium hexane
Quantity
20.4 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Five
Name
Quantity
3.84 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Six
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
1.56 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Nine
Name
liquid 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
liquid 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to −70° C.
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −70° C.
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was warmed to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
To the reaction liquid
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The organic phase was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(=O)C1CCN(CC1)C(=O)OC=1C=NC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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